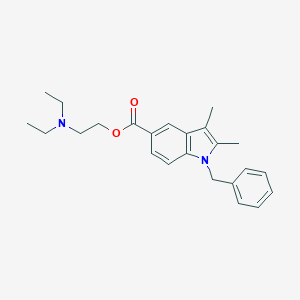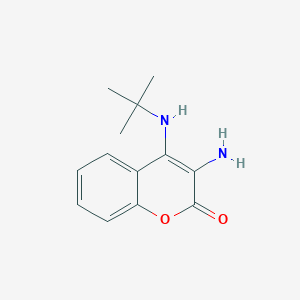![molecular formula C16H24N2O4S B421197 ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B421197.png)
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by the presence of a morpholine ring, a thiophene ring, and an ethyl ester group, making it a versatile molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.
Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where nucleophiles can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar thiophene structure but with an amino group and pyridine ring.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a morpholine ring and pyridine ring, similar functional groups but different core structure.
Uniqueness
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, morpholine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4g/mol |
IUPAC名 |
ethyl 5-ethyl-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-3-12-11-13(16(20)22-4-2)15(23-12)17-14(19)5-6-18-7-9-21-10-8-18/h11H,3-10H2,1-2H3,(H,17,19) |
InChIキー |
UBYKKSNRJIVBEI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide](/img/structure/B421119.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbenzamide](/img/structure/B421120.png)
![ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421121.png)
![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421123.png)


![7-Cyclohexyl-10-methyl-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421129.png)




![2-({[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl)-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421141.png)
